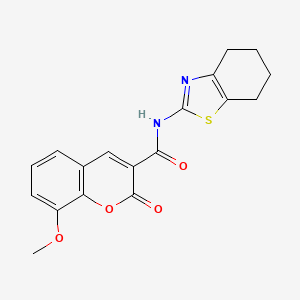

![molecular formula C11H16O3 B2608816 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid CAS No. 1523050-67-0](/img/structure/B2608816.png)

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

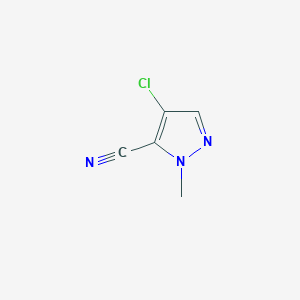

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is a chemical compound with the CAS Number: 1523050-67-0 . It has a molecular weight of 196.25 and its IUPAC name is 10-oxobicyclo[4.3.1]decane-8-carboxylic acid .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 15 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Structural and Mechanistic Insights

The study of structurally related compounds provides significant insights into the understanding of chemical behaviors and interactions in scientific research. For instance, the analysis of 1,10-decanedioic acid-1,3,5,7-tetraazatricyclo[3.3.1.1(3,7)]decane system reveals critical information about the acid-carboxylate controversy in urotropine-alkanedioic acid systems, demonstrating the acid character of chain end-groups and suggesting a possible order parameter for the lock-in transition (Gardon et al., 2001). Similarly, the synthesis of nonisocyanate-based poly(ester urethanes) from renewable materials, including a study on poly(1,10-bis(hydroxyethyloxycarbonylamino) decane-co-dicarboxylic acid), highlights an environment-friendly route to synthesize polymers with tunable properties, indicating the diverse applications of complex organic compounds in material science (Wang et al., 2016).

Chemical Reactivity and Synthesis

Understanding the reactivity and synthesis pathways of complex organic molecules is crucial for advancing chemical research. The superacid-assisted chemistry of tetramethylhexathiaadamantane, leading to the formation of a sulfur-stabilized carbodication and its trapping to form new compounds, exemplifies the intricate reactions possible with structured organic molecules and their potential in creating novel chemical entities (Miller et al., 1999). Additionally, the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione to 10-oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane-3-carboxylic acid offers insight into reaction mechanisms and the influence of base in chemical transformations, showcasing the complexity of organic synthesis (Hasegawa et al., 1993).

Safety And Hazards

properties

IUPAC Name |

10-oxobicyclo[4.3.1]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-10-7-3-1-2-4-8(10)6-9(5-7)11(13)14/h7-9H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJIOCUMCVSAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CC(C1)C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608734.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)

![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)

![2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2608743.png)

![(Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2608744.png)

![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)